Pamidronic Acid

Description

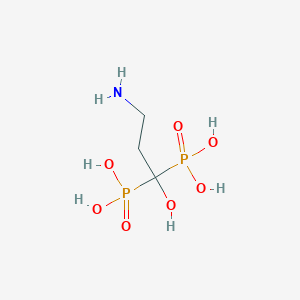

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUUGTRCQOWXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57248-88-1 (di-hydrochloride salt) | |

| Record name | Pamidronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023414 | |

| Record name | Pamidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pamidronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.58e+01 g/L | |

| Record name | Pamidronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40391-99-9 | |

| Record name | Pamidronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamidronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pamidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pamidronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254-262 | |

| Record name | Pamidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pamidronic Acid on Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its primary mechanism of action centers on the disruption of the mevalonate pathway within osteoclasts, leading to a cascade of events that culminates in the induction of apoptosis and the suppression of bone resorption. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the action of this compound on osteoclasts.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

This compound exerts its effects on osteoclasts through a targeted intracellular mechanism. Upon release from the bone matrix during resorption, it is endocytosed by osteoclasts. The acidic environment of the resorption lacuna facilitates this uptake. Once inside the osteoclast, this compound's primary molecular target is farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[1][2]

The mevalonate pathway is crucial for the synthesis of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are essential for the post-translational modification process known as prenylation , where they are attached to small GTP-binding proteins like Ras, Rho, and Rap1. Prenylation is critical for the proper subcellular localization and function of these signaling proteins.

By inhibiting FPPS, this compound prevents the synthesis of FPP and subsequently GGPP.[1] This leads to a decrease in the prenylation of small GTPases, disrupting their function. The consequences for the osteoclast are profound and multifaceted:

-

Disruption of the Cytoskeleton and Cell Morphology: The proper organization of the osteoclast cytoskeleton, particularly the formation of the ruffled border and sealing zone, is dependent on the function of prenylated proteins. Inhibition of prenylation leads to the disorganization of these structures, impairing the osteoclast's ability to adhere to the bone surface and carry out resorption.

-

Induction of Apoptosis: The disruption of signaling pathways controlled by small GTPases, such as those involving Rap1, triggers the intrinsic apoptotic cascade.[4] This leads to the activation of caspases, ultimately resulting in the programmed cell death of the osteoclast.

Signaling Pathway Diagram

Figure 1: this compound's mechanism of action on osteoclasts.

Indirect Effects on the OPG/RANKL Axis

Beyond its direct effects on osteoclasts, this compound can also indirectly influence osteoclast activity by modulating the expression of key regulatory proteins in osteoblasts: osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL). RANKL, produced by osteoblasts, is essential for osteoclast differentiation, activation, and survival. OPG, also secreted by osteoblasts, acts as a decoy receptor for RANKL, thereby inhibiting its pro-osteoclastogenic effects. The ratio of OPG to RANKL is a critical determinant of bone resorption activity.

Studies have shown that pamidronate can increase OPG production by primary human osteoblasts.[5] This shift in the OPG/RANKL ratio towards a more anti-resorptive state contributes to the overall inhibition of osteoclastogenesis.

OPG/RANKL Regulation Diagram

Figure 2: Indirect effect of this compound on the OPG/RANKL axis.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)

| Bisphosphonate | Initial IC₅₀ (nM) | Final IC₅₀ (nM) (after 10 min preincubation) | Reference |

| Pamidronate | 1900 | 353 | [2] |

| Alendronate | 2250 | 260 | [2] |

| Ibandronate | 1000 | 25 | [2] |

| Risedronate | 365.6 | 5.7 | [2] |

| Zoledronate | Not Reported | 4.1 | [2] |

Table 2: Effect of Pamidronate on Osteoclast Apoptosis and Viability

| Cell Type | Pamidronate Concentration | Duration of Treatment | Effect | Reference |

| Human Alveolar Osteoblasts | ≥6 x 10⁻⁵ M | >72 hours | Induction of apoptosis in ~20% of the cell population | [6] |

| MG-63 Osteoblast-like cells | 10⁻⁴ M, 5 x 10⁻⁵ M | 24 hours | Significant increase in apoptotic cell number | [7] |

| Murine Osteoclasts | Not specified | Not specified | 4- to 24-fold increase in apoptosis | [8] |

Table 3: Effect of Pamidronate on Bone Resorption Markers

| Study Population | Pamidronate Treatment | Marker | Result | Reference |

| Children with Osteogenesis Imperfecta | Cyclical infusions | Osteoclast surface | 36% decrease | [9] |

| Children with Osteogenesis Imperfecta | Cyclical infusions | Eroded surface | 26% decrease | [9] |

| Cancer patients with lytic bone disease | Monthly infusions | Urinary NTX | Significant decrease, with normalization in a subset of patients | [1] |

| Patients with osteoporosis | 150 mg/day | Urinary hydroxyproline | Significant decrease (p < 0.005) | [10] |

Table 4: Effect of Pamidronate on OPG and RANKL Expression in Human Osteoblasts

| Pamidronate Concentration | Duration of Treatment | Effect on OPG | Effect on RANKL | Reference |

| 10⁻⁶ M (maximum effect) | 72 hours | Up to 2- to 3-fold increase in mRNA and protein secretion | Not explicitly quantified | [5] |

| 10 nM, 100 nM, 1 µM | Not specified | Increased OPG protein levels | Decreased RANKL expression | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on osteoclasts.

Isolation and Culture of Primary Human Osteoclasts

This protocol describes the generation of human osteoclasts from peripheral blood mononuclear cells (PBMCs).

Experimental Workflow

Figure 3: Workflow for the isolation and culture of primary human osteoclasts.

Methodology

-

PBMC Isolation: Dilute fresh human peripheral blood with an equal volume of phosphate-buffered saline (PBS). Layer the diluted blood over Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature with the brake off. Carefully collect the mononuclear cell layer.

-

Cell Seeding: Wash the isolated PBMCs twice with PBS and resuspend in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well.

-

Adhesion and Differentiation: Allow the monocytes to adhere for 2-4 hours at 37°C in a humidified atmosphere of 5% CO₂. After the adhesion period, gently wash away non-adherent cells with PBS. Add fresh α-MEM with 10% FBS, macrophage colony-stimulating factor (M-CSF) at 25 ng/mL, and RANKL at 50 ng/mL.

-

Culture and Maintenance: Culture the cells for 7-14 days, replacing the medium with fresh differentiation medium every 2-3 days. Mature osteoclasts will appear as large, multinucleated cells.

Bone Resorption (Pit) Assay

This assay quantitatively measures the resorptive activity of osteoclasts on a bone-mimetic substrate.

Methodology

-

Cell Seeding: Generate mature osteoclasts on dentin or bone slices in a 96-well plate as described in section 4.1. Treat the cells with varying concentrations of this compound.

-

Cell Removal: After the desired treatment period (e.g., 48-72 hours), remove the cells from the slices by sonication in a 0.25 M ammonium hydroxide solution or by mechanical scraping.

-

Staining: Stain the resorption pits by immersing the slices in a 1% toluidine blue solution for 1-2 minutes.

-

Quantification: Wash the slices with distilled water and allow them to air dry. The resorbed areas will appear as dark blue pits. The number and area of these pits can be quantified using light microscopy and image analysis software.

Osteoclast Apoptosis Assays

This assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology

-

Cell Culture and Treatment: Culture osteoclasts on glass coverslips and treat with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

TUNEL Staining: Perform the TUNEL reaction using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[12]

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15]

Methodology

-

Cell Lysis: After treatment with this compound, lyse the osteoclasts in a supplied lysis buffer.

-

Assay Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

Measurement: Active caspase-3 in the lysate will cleave the substrate, releasing p-nitroaniline (pNA), which produces a yellow color. Measure the absorbance at 405 nm using a microplate reader.

-

Quantification: The amount of pNA released is proportional to the caspase-3 activity in the sample. Results are often expressed as fold-change in activity compared to untreated control cells.

Osteoblast Viability (MTT) Assay

This assay assesses the effect of this compound on the viability and metabolic activity of osteoblasts.[16][17][18]

Methodology

-

Cell Seeding and Treatment: Seed osteoblasts (e.g., primary human osteoblasts or an osteoblastic cell line like MG-63) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Unprenylated Proteins

This technique can be used to confirm the inhibition of protein prenylation by this compound.

Methodology

-

Protein Extraction: After treating osteoclasts with this compound, lyse the cells and collect the protein extracts.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for an unprenylated form of a small GTPase, such as Rap1A. Unprenylated proteins often migrate slower on SDS-PAGE gels.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. An increase in the band corresponding to the unprenylated protein in pamidronate-treated cells indicates inhibition of the mevalonate pathway.

Conclusion

This compound's mechanism of action on osteoclasts is a well-defined process initiated by the inhibition of farnesyl pyrophosphate synthase. This leads to a disruption of essential cellular processes, including cytoskeletal organization and intracellular signaling, ultimately inducing apoptosis and potently inhibiting bone resorption. Furthermore, its indirect effects on the OPG/RANKL system in osteoblasts contribute to its overall anti-resorptive efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other bisphosphonates on bone cell biology. This in-depth understanding is crucial for the continued development and optimization of therapies for a range of bone disorders.

References

- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 4. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisphosphonates pamidronate and zoledronic acid stimulate osteoprotegerin production by primary human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pamidronate on human alveolar osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. experts.llu.edu [experts.llu.edu]

- 9. The effects of intravenous pamidronate on the bone tissue of children and adolescents with osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bone histomorphometric evaluation of pamidronate treatment in clinically manifest osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro comparison of clodronate, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long Term Cyclic Pamidronate Reduces Bone Growth by Inhibiting Osteoclast Mediated Cartilage-to-Bone Turnover in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay [protocols.io]

Pamidronic Acid and the Mevalonate Pathway: A Technical Guide

Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1][2][3] Its therapeutic efficacy in conditions such as hypercalcemia of malignancy, Paget's disease of bone, and osteolytic bone metastases stems from its targeted disruption of the mevalonate pathway within osteoclasts.[4][5] This guide provides a detailed examination of the molecular mechanisms underlying the effects of this compound on this critical metabolic pathway, presenting quantitative data, experimental protocols, and visual representations of the key processes for researchers, scientists, and drug development professionals.

The Mevalonate Pathway: A Brief Overview

The mevalonate pathway is a fundamental metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[4][6][7] These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for a variety of cellular functions.[6][7] A crucial role of FPP and GGPP is their involvement in a post-translational modification process known as protein prenylation.[2][6] This process involves the covalent attachment of farnesyl or geranylgeranyl moieties to conserved cysteine residues at the C-terminus of small GTP-binding proteins, such as those from the Ras, Rho, and Rab families. Prenylation is essential for the proper subcellular localization and biological activity of these proteins, which are key regulators of cell signaling, cytoskeletal organization, and vesicular trafficking.[8][9]

Caption: Overview of the Mevalonate Pathway.

Mechanism of Action of this compound

Nitrogen-containing bisphosphonates, including this compound, function as analogues of isoprenoid diphosphate lipids.[2] This structural similarity allows them to competitively inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3][5][10] FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another molecule of IPP to produce FPP.[7]

By inhibiting FPPS, this compound leads to a depletion of the intracellular pools of both FPP and GGPP.[1][2] This reduction in essential isoprenoid lipids critically impairs the post-translational prenylation of small GTP-binding proteins.[1][2][4] The absence of these lipid anchors prevents the proper membrane localization and function of proteins like Ras, Rho, and Rap1, thereby disrupting downstream signaling pathways that are vital for osteoclast function and survival.[1][8] This disruption of the cytoskeleton, particularly the formation of podosomes (ring structures of F-actin), causes osteoclasts to detach from the bone surface, thereby inhibiting bone resorption.[1][2] Ultimately, the loss of these crucial signaling functions induces apoptosis in osteoclasts.[1][2][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C3H11NO7P2 | CID 4674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is Pamidronate Disodium used for? [synapse.patsnap.com]

- 5. Pamidronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review Into the Effects of this compound and Zoledronic Acid on the Oral Mucosa in Medication-Related Osteonecrosis of the Jaw [frontiersin.org]

- 9. Pamidronate causes apoptosis of plasma cells in vivo in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the efficacy of pamidronate, a chemical inhibitor of farnesyl pyrophosphate synthase, in the inhibition of influenza virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamidronic Acid: A Deep Dive into its Inhibition of Bone Resorption

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. This document provides a comprehensive technical overview of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's therapeutic action. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of bone biology and drug development in their understanding and application of this compound.

Mechanism of Action

This compound exerts its anti-resorptive effects primarily through the direct inhibition of osteoclast function and the induction of osteoclast apoptosis.[1][2] Its high affinity for hydroxyapatite, the mineral component of bone, leads to its accumulation at sites of active bone remodeling.[3][4] During bone resorption, the acidic microenvironment created by osteoclasts releases this compound, which is then internalized by the osteoclasts.[1]

Once inside the osteoclast, this compound targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3][5] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid lipids essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[1][5] The disruption of protein prenylation interferes with crucial cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, and vesicular trafficking, ultimately leading to the inhibition of bone resorption and the induction of apoptosis.[6]

Signaling Pathways

The primary signaling pathway disrupted by this compound is the mevalonate pathway. By inhibiting FPPS, this compound sets off a cascade of events that culminate in osteoclast dysfunction and apoptosis.

Caption: Inhibition of the Mevalonate Pathway by this compound.

The inhibition of protein prenylation leads to the activation of apoptotic pathways, with caspase-3 being a key effector caspase.[6]

Caption: this compound-Induced Apoptosis Signaling Cascade in Osteoclasts.

Quantitative Data

The efficacy of this compound has been quantified in numerous in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| FPPS Inhibition (IC50) | Human Recombinant | 353 nM (after 10 min preincubation) | [7] |

| Inhibition of Bone Resorption | In vitro cultured osteoclasts | Dose-dependent reduction at 5, 50, and 500 µmol/L | [8] |

| Effect on Osteoclast Number | In vitro cultured osteoclasts | Dose-dependent reduction at 5, 50, and 500 µmol/L | [8] |

| Induction of Apoptosis | Primary human alveolar osteoblasts | ~20% at ≥6 x 10-5 M after 72h | [9] |

Table 2: Clinical Efficacy of this compound in Postmenopausal Osteoporosis

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value | Reference |

| Lumbar Spine BMD (g/cm²) | Pamidronate (30 mg/3 months) | 0.831 ± 0.02 | 0.865 ± 0.02 | 0.000067 | [10] |

| Ward's Triangle BMD (g/cm²) | Pamidronate (30 mg/3 months) | 0.584 ± 0.02 | 0.603 ± 0.02 | 0.0740 | [10] |

Table 3: Effect of Pamidronate on Bone Turnover Markers in Patients with Lytic Bone Disease

| Marker | Treatment Group | Baseline | Post-treatment | Key Finding | Reference |

| Urinary NTX | Pamidronate | Elevated in 21/25 patients | Normalized in 12/21 patients | Maximum suppression at 2 weeks | [11] |

Experimental Protocols

Osteoclast Bone Resorption Pit Assay

This assay quantifies the resorptive activity of osteoclasts cultured on a bone or a synthetic calcium phosphate substrate.

Caption: Workflow for the Osteoclast Bone Resorption Pit Assay.

Methodology:

-

Preparation of Substrate: Use dentin or bone slices, or commercially available calcium phosphate-coated plates.

-

Osteoclast Culture: Isolate osteoclast precursors from bone marrow and culture them on the prepared substrates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

Treatment: Treat the mature osteoclast cultures with varying concentrations of this compound for a defined period (e.g., 48-72 hours).

-

Cell Removal: At the end of the treatment period, remove the osteoclasts from the substrate using sonication or a cell scraper.

-

Staining: Stain the resorption pits with 1% Toluidine Blue for 2-5 minutes.

-

Imaging and Analysis: Visualize and capture images of the stained pits using a light microscope. Quantify the number and area of resorption pits using image analysis software.

TRAP (Tartrate-Resistant Acid Phosphatase) Staining

TRAP is an enzyme highly expressed in osteoclasts and is used as a marker for their identification and quantification.

Methodology:

-

Cell Culture and Treatment: Culture and treat osteoclasts with this compound as described in the pit assay protocol.

-

Fixation: Fix the cells with a suitable fixative (e.g., 10% neutral buffered formalin) for 5-10 minutes.

-

Staining: Incubate the fixed cells with a TRAP staining solution containing a chromogenic substrate (e.g., Naphthol AS-MX phosphate and Fast Red Violet LB salt) at 37°C until a red color develops in the osteoclasts.

-

Counterstaining (Optional): Counterstain the nuclei with a suitable stain like hematoxylin or DAPI.

-

Imaging and Quantification: Visualize the TRAP-positive (red-stained) multinucleated cells under a microscope and count them to determine the effect of pamidronate on osteoclast number.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

Methodology:

-

Cell Lysis: Lyse the pamidronate-treated and control osteoclasts using a lysis buffer.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Detection: Measure the cleavage of the substrate by reading the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

-

Quantification: Quantify the caspase-3 activity and compare the levels between treated and control groups.

Conclusion

This compound is a well-characterized and potent inhibitor of bone resorption with a clear mechanism of action centered on the inhibition of farnesyl pyrophosphate synthase in osteoclasts. The resulting disruption of the mevalonate pathway leads to impaired osteoclast function and induction of apoptosis, thereby reducing bone turnover. The quantitative data from both in vitro and clinical studies consistently demonstrate its efficacy in inhibiting bone resorption and increasing bone mineral density. The provided experimental protocols offer standardized methods for further investigation into the effects of this compound and other bisphosphonates on osteoclast biology. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance the treatment of bone disorders.

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 2. Bone Resorption Assay [en.bio-protocol.org]

- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 4. Bone Resorption Assay [bio-protocol.org]

- 5. biocat.com [biocat.com]

- 6. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. EFFECTS OF PAMIDRONATE ON HUMAN ALVEOLAR OSTEOBLASTS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pamidronate increases bone mineral density in women with postmenopausal or steroid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Markers of bone resorption in patients treated with pamidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pamidronic Acid on Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamidronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in conditions such as hypercalcemia of malignancy, Paget's disease, and bone metastases stems from its profound impact on key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a focus on the mevalonate pathway, apoptosis induction, and the regulation of bone remodeling and angiogenesis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary molecular target of this compound is farnesyl pyrophosphate synthase (FPPS) , a critical enzyme in the mevalonate pathway.[1][2][3] This pathway is responsible for the synthesis of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2][4] These molecules are essential for the post-translational modification process known as prenylation , where they are attached to small GTP-binding proteins such as Ras, Rho, and Rac.[4][5][6]

By inhibiting FPPS, this compound prevents the synthesis of FPP and GGPP, thereby disrupting the prenylation and subsequent membrane localization and function of these critical signaling proteins.[4][5][7] The disruption of these GTPase-mediated signaling cascades is the foundational mechanism underlying the diverse cellular effects of this compound.

Logical Relationship: this compound's Core Mechanism

References

- 1. This compound | C3H11NO7P2 | CID 4674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pamidronate Disodium Anhydrous | C3H9NNa2O7P2 | CID 73351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pamidronate inhibits antiapoptotic bcl-2 expression through inhibition of the mevalonate pathway in prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamidronic Acid: A Deep Dive into its Influence on Osteoclast Differentiation and Apoptosis

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the mechanisms by which pamidronic acid, a nitrogen-containing bisphosphonate, modulates osteoclast differentiation and induces apoptosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

This compound exerts its primary effect on osteoclasts, the cells responsible for bone resorption. Upon administration, it binds to hydroxyapatite in the bone matrix. During bone resorption, osteoclasts internalize this compound. Once inside the cell, it targets and inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][2] This inhibition disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

These isoprenoid lipids are crucial for the post-translational modification process known as prenylation, which involves the attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins like Ras, Rho, and Rac.[2] Prenylation is essential for the proper localization and function of these proteins, which play a vital role in osteoclast survival, cytoskeletal organization, and function.[2] The disruption of these processes ultimately leads to osteoclast apoptosis, thereby reducing bone resorption.

Quantitative Impact of this compound

The efficacy of pamidronate in inhibiting osteoclast function and promoting apoptosis has been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Pamidronate

| Parameter | Value (nM) | Reference |

| Initial IC₅₀ | 1932 ± 152.6 | [3] |

| Final IC₅₀ (after 10 min preincubation) | 353.2 ± 32.1 | [3] |

| Kᵢ | 331.4 | [4] |

| Kᵢ (after 10 mins preincubation) | 55.9 | [4] |

Table 2: Effects of Pamidronate on Osteoclast Activity and Bone Resorption

| Parameter | Pamidronate Concentration/Dose | Effect | Reference |

| Osteoclastic Resorption Rate | 300 mg daily (oral, in vivo) | Decreased from 5.7 ± 5.0 µm/d to 0.86 ± 0.59 µm/d | [5] |

| Osteoclast Activation Frequency | 300 mg daily (oral, in vivo) | Diminished from 0.72 ± 0.55 yr⁻¹ to 0.20 ± 0.18 yr⁻¹ | [5] |

| Number of Bone Resorbing Lacunae | 5, 50, 500 µmol/L (in vitro) | Dose-dependent reduction | [6] |

| Trabecular Bone Volume | 300 mg daily (oral, in vivo) | Increased from 13.0 ± 3.7% to 21.0 ± 6.2% | [5] |

| Cortical Width | Cyclical infusions (in vivo, children) | Increased by 88% | [7] |

| Cancellous Bone Volume | Cyclical infusions (in vivo, children) | Increased by 46% | [7] |

Signaling Pathways Modulated by this compound

The inhibition of FPPS by this compound sets off a cascade of events that disrupt key signaling pathways within the osteoclast.

The Mevalonate Pathway and Prenylation

Induction of Apoptosis

The disruption of small GTPase function is a primary trigger for osteoclast apoptosis. This process involves the activation of the caspase cascade. Studies have shown that nitrogen-containing bisphosphonates, including pamidronate, induce the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

The OPG/RANKL Signaling Axis

The regulation of osteoclast differentiation is tightly controlled by the balance between osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL). The literature presents a complex and somewhat conflicting view on the direct effects of pamidronate on this axis. Some studies suggest that pamidronate does not consistently alter the mRNA expression of RANKL and OPG in osteoblastic cells.[8] However, other research indicates that pamidronate treatment can lead to a decrease in RANKL expression and an increase in OPG levels. This area warrants further investigation to fully elucidate the role of pamidronate in modulating the OPG/RANKL ratio.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on osteoclasts.

Osteoclast Differentiation from Bone Marrow Macrophages

-

Isolation of Bone Marrow Cells: Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture of Macrophages: Culture the bone marrow cells in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) (e.g., 20 ng/mL).

-

Induction of Osteoclast Differentiation: After a period of macrophage expansion, induce osteoclast differentiation by adding RANKL (e.g., 30 ng/mL) to the culture medium, in addition to M-CSF.

-

Pamidronate Treatment: Introduce pamidronate at various concentrations to the culture medium at the onset of differentiation or at specified time points.

-

Assessment of Differentiation: After a set culture period (e.g., 6-7 days), assess osteoclast formation by TRAP staining.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a hallmark enzyme of osteoclasts.

-

Fixation: Fix the cultured cells with a fixative solution (e.g., 10% formalin).

-

Staining Solution: Prepare a TRAP staining solution containing a chromogenic substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.

-

Incubation: Incubate the fixed cells with the staining solution at 37°C until a visible color change occurs in the osteoclasts.

-

Counterstaining (Optional): Counterstain with a nuclear stain (e.g., hematoxylin or methyl green) to visualize the nuclei.

-

Microscopy: Visualize and quantify TRAP-positive, multinucleated (≥3 nuclei) cells as mature osteoclasts.

Bone Resorption (Pit) Assay

This assay quantitatively measures the resorptive activity of osteoclasts.

-

Cell Seeding: Seed osteoclast precursor cells on a resorbable substrate, such as bone slices or calcium phosphate-coated plates.

-

Differentiation and Treatment: Induce osteoclast differentiation and treat with pamidronate as described above.

-

Cell Removal: After the culture period, remove the cells from the substrate (e.g., using sonication or bleach).

-

Staining of Resorption Pits: Stain the resorption pits with a dye such as toluidine blue or by using Von Kossa staining for calcium phosphate substrates.[9]

-

Quantification: Image the stained pits and quantify the resorbed area using image analysis software.

Apoptosis Assays

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow entry of the labeling reagents.

-

TdT Enzyme Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or a colorimetric reaction.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.

This assay measures the activity of the executioner caspase-3.

-

Cell Lysis: Lyse the treated and control cells to release the cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-AMC or DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture to allow activated caspase-3 to cleave the substrate, releasing a fluorescent or colored product.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Quantification: Quantify the caspase-3 activity relative to a control.

GTPase Activity (Pull-Down) Assay

This assay is used to determine the activation state of small GTPases like Rho, Rac, and Cdc42.

-

Cell Lysis: Lyse cells to obtain total cellular protein.

-

Affinity Precipitation: Incubate the cell lysates with a recombinant protein corresponding to the downstream effector binding domain of the GTPase of interest (e.g., PAK-PBD for Rac/Cdc42, Rhotekin-RBD for Rho), which is typically fused to GST and bound to glutathione-agarose beads. This will specifically "pull down" the active, GTP-bound form of the GTPase.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze them by Western blotting using an antibody specific for the GTPase of interest (e.g., anti-Rac1).

-

Quantification: Quantify the amount of active GTPase by densitometry and compare it to the total amount of that GTPase in the initial cell lysate.

Conclusion

This compound is a potent inhibitor of osteoclast-mediated bone resorption. Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway, leading to a disruption of small GTPase prenylation. This, in turn, results in cytoskeletal disorganization, loss of function, and ultimately, the induction of osteoclast apoptosis via the caspase cascade. While its direct effects on the OPG/RANKL axis require further clarification, the downstream consequences of mevalonate pathway inhibition are well-established as the cornerstone of its therapeutic efficacy in bone disorders characterized by excessive osteoclast activity. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other bisphosphonates in the context of bone biology and drug development.

References

- 1. New insights into human farnesyl pyrophosphate synthase inhibition by second-generation bisphosphonate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Long-term oral pamidronate treatment inhibits osteoclastic bone resorption and bone turnover without affecting osteoblastic function in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. The effects of intravenous pamidronate on the bone tissue of children and adolescents with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory action of bisphosphonates on bone resorption does not involve the regulation of RANKL and OPG expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

Preliminary Studies on Pamidronic Acid in Novel Therapeutic Areas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is well-established in the management of bone-related disorders such as hypercalcemia of malignancy, Paget's disease, and osteolytic bone metastases.[1][2] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[3] However, a growing body of preliminary research is uncovering its potential therapeutic applications in a variety of other conditions, extending beyond its traditional use. This technical guide provides an in-depth overview of these emerging areas, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways. The novel therapeutic areas explored herein include Complex Regional Pain Syndrome (CRPS), refractory rheumatoid arthritis, and experimental colitis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic profile of this compound.

Complex Regional Pain Syndrome (CRPS)

Complex Regional Pain Syndrome (CRPS) is a debilitating neuropathic pain disorder characterized by severe pain, sensory and autonomic dysfunction, and trophic changes, often with an inflammatory component.[4][5] Several studies have investigated the efficacy of this compound in alleviating the symptoms of CRPS, with promising results.

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative findings from clinical trials of this compound in patients with CRPS.

Table 1: Efficacy of Pamidronate in CRPS Type I (Robinson et al.) [4][6]

| Outcome Measure | Pamidronate Group (n=14) | Placebo Group (n=13) | p-value |

| Change in VAS Pain Score (at 3 months) | Significant Improvement | No Significant Change | 0.043 |

| Patient's Global Assessment of Disease Severity (at 3 months) | Overall Improvement | No Significant Change | Not specified |

| SF-36 Physical Function Score (at 3 months) | Significantly Higher | Lower | 0.047 |

| SF-36 Role Physical Score (at 1 month) | Significantly Higher | Lower | 0.008 |

| SF-36 Role Physical Score (at 3 months) | Significantly Higher | Lower | 0.04 |

Table 2: Comparison of Pamidronate and Steroid on CRPS Type I post-stroke (Eun Young et al.) [7]

| Outcome Measure | Pamidronate Group (n=11) | Steroid Group (n=10) | Key Findings |

| Visual Analogue Scale (VAS) for Pain | Significant improvement at 1, 2, and 4 weeks | Significant improvement at 1, 2, and 4 weeks | Pamidronate was as effective as steroid for pain control. |

| Circumference of the Middle Finger (Hand Edema) | Significant reduction at 1 and 2 weeks | Significant reduction at 1, 2, and 4 weeks | Steroid was more effective for hand swelling. |

Experimental Protocols

1. Protocol for a Single 60 mg Intravenous Infusion of Pamidronate for CRPS Type I [4][6]

-

Patient Population: Patients diagnosed with CRPS Type I according to the International Association for the Study of Pain (IASP) criteria.

-

Treatment Administration:

-

A single dose of 60 mg of pamidronate disodium is administered.

-

The pamidronate is diluted in a suitable volume of normal saline.

-

The solution is infused intravenously over a specified period.

-

-

Assessments:

-

Pain scores using a Visual Analog Scale (VAS).

-

Patient's global assessment of disease severity.

-

Functional assessment using the SF-36 health survey.

-

Assessments are performed at baseline, 1 month, and 3 months post-infusion.

-

2. Protocol for a Cumulative 180 mg Intravenous Infusion of Pamidronate for Post-Stroke CRPS Type I [7]

-

Patient Population: Hemiplegic stroke patients with CRPS Type I.

-

Treatment Administration:

-

A total cumulative dose of 180 mg of pamidronate is administered.

-

This is delivered as three separate infusions of 60 mg each.

-

Each 60 mg dose is mixed with 500 ml of normal saline.

-

The infusions are administered intravenously to the unaffected upper extremity, with each infusion lasting for more than four hours.

-

The infusions are given every other day, for a total treatment duration of six days.

-

-

Assessments:

-

Subjective pain measured using a Visual Analogue Scale (VAS).

-

Quantitative evaluation of hand edema by measuring the circumference of the middle finger and the wrist.

-

Assessments are performed at baseline, and at one, two, and four weeks after the completion of treatment.

-

Refractory Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation of the joints. While various disease-modifying antirheumatic drugs (DMARDs) are available, some patients are refractory to conventional treatments.[8] Preliminary studies suggest that this compound may offer therapeutic benefits in this patient population.

Quantitative Data from Clinical Studies

Table 3: Effects of Intravenous Pamidronate in Refractory Rheumatoid Arthritis [2][8]

| Outcome Measure | Baseline (Mean) | 1 Month Post-3rd Infusion (Mean) | Key Findings |

| Visual Analogue Score (VAS) | 73 | Significant Reduction | Pain decreased steadily until one month after the third infusion. |

| Disease Activity Score (DAS28) | 6.4 | Significant Reduction (38% decrease) | 26% of patients achieved DAS < 2.6. |

Table 4: Effect of Oral Pamidronate on Bone Mineral Density in Rheumatoid Arthritis (3-Year Study) [9]

| Bone Mineral Density (BMD) Measurement Site | Pamidronate Group (300 mg/day) | Placebo Group | p-value (between groups) |

| Lumbar Spine | +8.4% ± 6.9% | +0.6% ± 5.2% | < 0.0001 |

| Forearm | +5.2% ± 6.5% | -1.2% ± 5.8% | < 0.0001 |

| Femoral Neck | +2.6% ± 8.6% | -4.0% ± 1.3% | < 0.0001 |

Experimental Protocol

Protocol for Intravenous Pamidronate in Refractory Rheumatoid Arthritis [2][8]

-

Patient Population: Patients with rheumatoid arthritis refractory to conventional treatment with DMARDs and low-dose prednisolone.

-

Treatment Administration:

-

60 mg of pamidronate is administered intravenously.

-

The infusion is given monthly for three consecutive months.

-

-

Assessments:

-

Visual Analogue Score (VAS) for pain.

-

Disease Activity Score (DAS28).

-

Laboratory indices of inflammation.

-

Patients are followed for a period of six months from the first infusion.

-

Experimental Colitis

Preclinical studies have begun to explore the anti-inflammatory and immunomodulatory properties of pamidronate in the context of inflammatory bowel disease.

Preclinical Findings

In rodent models of experimental colitis (trinitrobenzenesulfonic acid and dextran sulfate sodium-induced colitis in rats, and adoptive lymphocyte transfer colitis in mice), oral pretreatment with pamidronate was shown to improve the condition.[8][10] The study indicated that pamidronate may exert its effects by modulating T-cell responses, favoring Th1 differentiation and impairing Th17 polarization.[10]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound in these novel areas are thought to be mediated by its well-established mechanism of action on bone resorption, as well as potential anti-inflammatory and immunomodulatory effects.

Inhibition of the Mevalonate Pathway in Osteoclasts

Nitrogen-containing bisphosphonates, including pamidronate, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][11] This inhibition prevents the post-translational prenylation of small GTP-binding proteins, which is crucial for their function in osteoclasts. The disruption of these signaling proteins leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[5]

Caption: Inhibition of the Mevalonate Pathway by this compound in Osteoclasts.

Suppression of Wnt/β-Catenin Signaling

A study has suggested that pamidronate disodium may inhibit the Wnt/β-catenin signaling pathway, which is involved in the osteogenic differentiation of bone marrow mesenchymal stem cells.[12] This finding may have implications for conditions where bone formation is a factor.

Caption: this compound's Putative Inhibition of the Wnt/β-Catenin Signaling Pathway.

Conclusion

The preliminary studies outlined in this technical guide suggest that this compound holds significant promise in therapeutic areas beyond its established indications. The quantitative data from clinical trials in CRPS and refractory rheumatoid arthritis demonstrate its potential to alleviate pain and modify disease processes. The preclinical findings in experimental colitis further broaden the scope of its potential anti-inflammatory applications. The well-understood mechanism of action of pamidronate, primarily through the inhibition of the mevalonate pathway, provides a strong foundation for its effects on bone-related pain and inflammation. Further research, including larger randomized controlled trials, is warranted to fully elucidate the efficacy and safety of this compound in these novel therapeutic areas and to translate these preliminary findings into established clinical practice.

References

- 1. [PDF] Efficacy of pamidronate in complex regional pain syndrome type I. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pamidronate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Efficacy of pamidronate in complex regional pain syndrome type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Article: Pamidronate effect compared with a steroid on complex regional pain syndrome type I: Pilot randomised trial (full text) - January 2016 - NJM [njmonline.nl]

- 8. Intravenous pamidronate for refractory rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased bone mass with pamidronate treatment in rheumatoid arthritis. Results of a three-year randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bisphosphonate Pamidronate is an Intestinal Antiinflammatory Agent in Rat and Mouse Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. Pamidronate Disodium Leads to Bone Necrosis via Suppression of Wnt/β-Catenin Signaling in Human Bone Marrow Mesenchymal Stem Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pamidronic Acid in In Vitro Osteoclastogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pamidronic acid in in vitro osteoclastogenesis assays. This document outlines the mechanism of action, effective dosage ranges, and detailed experimental protocols to assess the inhibitory effects of this compound on osteoclast formation and function.

Introduction

This compound, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its primary mechanism of action involves the disruption of the mevalonate pathway within osteoclasts, which is crucial for the post-translational modification of small GTPase signaling proteins essential for osteoclast function and survival.[1][2][3][4] In vitro osteoclastogenesis assays are fundamental tools for studying the effects of compounds like this compound on the differentiation and activity of osteoclasts.

Data Presentation: Efficacy of this compound in In Vitro Assays

The following table summarizes the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for dose-response experiments.

| Cell Type | Assay Type | Effective Concentration | Observed Effect |

| Equine Osteoclasts | Resorption Assay | IC50: 0.58 µM | Inhibition of calcium phosphate film resorption.[5] |

| Human Osteoblasts (hOB) | Gene Expression & Protein Secretion | 1 µM (maximum effect) | 2- to 3-fold increase in Osteoprotegerin (OPG) mRNA levels and protein secretion after 72 hours.[5] |

| Human Alveolar Osteoblasts | Viability & Proliferation Assay | ≥10⁻⁴ M | Inhibition of cell viability and proliferation after 72 hours.[6] |

| Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | Viability & Proliferation Assay | 6 x 10⁻⁵ M to 10⁻⁴ M | Significant inhibition of cell proliferation and viability after 72-168 hours.[6] |

| Murine Macrophage-like cells (J774A.1) | Apoptosis Assay | 10⁻⁴ M | Induction of apoptosis. |

| Osteoclasts (in vitro) | Bone Resorption Assay | 5 µmol/L (5 µM) | Suppression of osteoclastic bone resorbing lacunae.[7] |

Signaling Pathways

This compound's Mechanism of Action in Osteoclasts

This compound is internalized by osteoclasts during bone resorption.[1] Inside the cell, it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTP-binding proteins like Ras, Rho, and Rac.[1][8] The lack of prenylation disrupts critical cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, and vesicular trafficking, ultimately leading to apoptosis and reduced bone resorption.[1]

Experimental Protocols

In Vitro Osteoclastogenesis Assay from Murine Bone Marrow Macrophages

This protocol details the generation of osteoclasts from mouse bone marrow and the subsequent assessment of this compound's inhibitory effects.

Materials:

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)

-

This compound (disodium salt)

-

Phosphate Buffered Saline (PBS), sterile

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well cell culture plates

Procedure:

-

Isolation of Bone Marrow Macrophages (BMMs):

-

Euthanize a 6-8 week old mouse by an approved method.

-

Aseptically dissect the femurs and tibias.

-

Cut the ends of the bones and flush the marrow with Alpha-MEM using a 25-gauge needle into a sterile petri dish.

-

Create a single-cell suspension by gently pipetting.

-

Culture the cells in a T-75 flask with Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

Harvest the adherent BMMs using a cell scraper.

-

Seed the BMMs into 96-well plates at a density of 1 x 10⁴ cells/well in complete Alpha-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

-

Prepare serial dilutions of this compound (e.g., from 10⁻⁸ M to 10⁻⁴ M) in the differentiation medium. Add these to the respective wells. Include a vehicle control (medium without this compound).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 5-7 days. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

-

-

Assessment of Osteoclastogenesis (TRAP Staining):

-

After the incubation period, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with a fixation solution (e.g., 10% formalin or a specific fixation buffer from a kit) for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

TRAP-positive cells that are multinucleated (≥3 nuclei) are identified as osteoclasts.

-

Quantify the number of osteoclasts per well using a light microscope.

-

Experimental Workflow

The following diagram illustrates the key steps in the in vitro osteoclastogenesis assay with this compound.

Conclusion

This compound is a well-established inhibitor of osteoclastogenesis, and its effects can be reliably quantified using in vitro assays. The provided protocols and dosage information offer a solid foundation for researchers to investigate the impact of this compound on osteoclast formation and function. It is recommended to perform dose-response studies to determine the optimal concentration for specific experimental conditions and cell types.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is Pamidronate Disodium used for? [synapse.patsnap.com]

- 4. Frontiers | A Review Into the Effects of this compound and Zoledronic Acid on the Oral Mucosa in Medication-Related Osteonecrosis of the Jaw [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. EFFECTS OF PAMIDRONATE ON HUMAN ALVEOLAR OSTEOBLASTS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Long Term Cyclic Pamidronate Reduces Bone Growth by Inhibiting Osteoclast Mediated Cartilage-to-Bone Turnover in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Pamidronic Acid in Osteosarcoma Cell Line Research

Audience: Researchers, scientists, and drug development professionals.

Introduction Pamidronic acid (pamidronate) is a second-generation, nitrogen-containing bisphosphonate primarily used to treat bone-related disorders such as hypercalcemia of malignancy and Paget's disease.[1][2] Beyond its well-established role in inhibiting osteoclast-mediated bone resorption, emerging research has highlighted its direct anti-tumor effects on cancer cells.[3][4] These application notes provide a summary of key findings and detailed protocols for studying the effects of this compound on osteosarcoma cell lines, a primary malignant bone tumor.

Mechanism of Action Nitrogen-containing bisphosphonates like this compound primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][5] This inhibition disrupts the synthesis of essential isoprenoid lipids, which are required for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac. The disruption of these signaling proteins, which are crucial for cell morphology, cytoskeletal organization, and survival, can lead to the induction of apoptosis and inhibition of cell proliferation in tumor cells.[1][6][7]

Caption: this compound inhibits FPPS in the mevalonate pathway.

Key Findings from In Vitro Research

Inhibition of Cell Proliferation and Viability

This compound has been shown to inhibit the growth of various human and canine osteosarcoma cell lines in a time- and dose-dependent manner.[8][9] Notably, its cytotoxic effect is significantly more pronounced on osteosarcoma cells compared to non-neoplastic cells like fibroblasts.[8][9][10]

Table 1: Effect of this compound on Osteosarcoma Cell Viability

| Cell Line(s) | Species | Concentration | Incubation Time | Effect on Viability/Proliferation | Reference |

|---|---|---|---|---|---|

| HOS, MG-63, SaOS-2, U(2)OS, etc. | Human | 50 µM | 72 hours | Up to 73% decrease in proliferation | [8] |

| POS, HMPOS, COS31 | Canine | 100 - 1000 µM | 48-72 hours | Significant concentration-dependent decrease | [9][10] |

| POS, HMPOS, COS31 | Canine | 1000 µM | 72 hours | Viability reduced to 34% of control | [9][10] |

| Fibroblasts | Canine | 1000 µM | 72 hours | No significant reduction (viability at 76%) | [9][10] |

| HMPOS, COS 31 | Canine | 20 µM | 72 hours | Dose-dependent reduction in viable cells |[11] |

Induction of Apoptosis

The role of apoptosis in pamidronate-induced cell death appears to be cell-line dependent. While nitrogen-containing bisphosphonates are known to induce apoptosis in various cancer cells, some studies on osteosarcoma cell lines did not detect significant DNA fragmentation, a hallmark of apoptosis, suggesting that pamidronate may inhibit osteosarcoma growth through other, non-apoptotic mechanisms in certain contexts.[1][9][10]

Induction of Osteoblastic Differentiation

In some canine osteosarcoma cell lines, pamidronate has been observed to induce phenotypic maturation. This is characterized by a dose-dependent increase in the activity of alkaline phosphatase (ALP), a key marker of osteoblastic differentiation.[11] This suggests that in addition to its cytotoxic effects, pamidronate may also function as a differentiating agent.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of pamidronate on osteosarcoma cell lines.

Caption: General workflow for in vitro osteosarcoma cell line experiments.

Protocol 1: Cell Viability/Proliferation Assay (WST-1 or similar)

This protocol assesses the effect of this compound on the metabolic activity of osteosarcoma cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Osteosarcoma cell lines (e.g., SaOS-2, MG-63, HMPOS)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Pamidronate disodium salt hydrate (e.g., Sigma-Aldrich)

-

Sterile phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., WST-1, MTT, or CellTiter 96® AQueous One)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture osteosarcoma cells to approximately 80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate (100 µL volume).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Pamidronate Treatment:

-

Prepare a stock solution of pamidronate in sterile water or PBS.

-

Perform serial dilutions in culture medium to achieve final concentrations for treatment (e.g., 0.1 µM to 1000 µM).[9][11] Include a vehicle-only control (medium without drug).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate pamidronate concentration.

-

Incubate for desired time points (e.g., 24, 48, 72 hours).[9][10]

-

-

Viability Assessment:

-

At the end of the incubation period, add 10 µL of WST-1 reagent (or equivalent) to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

-

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the effect of pamidronate on osteoblastic differentiation by quantifying ALP activity.

Materials:

-

Osteosarcoma cell lines (e.g., HMPOS, COS 31)

-

Materials from Protocol 1 (for cell culture and treatment)

-

24- or 48-well cell culture plates

-

Cell lysis buffer (e.g., Triton X-100 based)

-

ALP assay kit (containing p-nitrophenyl phosphate (pNPP) substrate)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 24- or 48-well plates and treat with various concentrations of pamidronate (e.g., 0.1 µM to 20 µM) for 48 or 72 hours, as described in Protocol 1.[11]

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

ALP Activity Measurement:

-

Add a small volume of the cell lysate supernatant to a new 96-well plate.

-

Add the pNPP substrate solution according to the manufacturer's instructions.

-

Incubate at room temperature or 37°C until a yellow color develops.

-

Stop the reaction and measure the absorbance at 405 nm.

-

-

Protein Quantification:

-

Use a portion of the same cell lysate to determine the total protein concentration using a BCA or Bradford assay.

-

-

Data Analysis:

-

Calculate the ALP activity from a standard curve generated with p-nitrophenol.

-

Normalize the ALP activity to the total protein concentration for each sample to correct for differences in cell number.

-

Express results as fold-change relative to the untreated control.[11]

-

Caption: Cellular effects of this compound on osteosarcoma cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Addition of pamidronate to chemotherapy for the treatment of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of effects of radiation therapy combined with either pamidronate or zoledronate on canine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pamidronate Disodium? [synapse.patsnap.com]

- 6. Efficacy and Safety of Zoledronic Acid and Pamidronate Disodium in the Treatment of Malignant Skeletal Metastasis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review Into the Effects of this compound and Zoledronic Acid on the Oral Mucosa in Medication-Related Osteonecrosis of the Jaw [frontiersin.org]

- 8. The bisphosphonate pamidronate is a potent inhibitor of human osteosarcoma cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the effect of pamidronate disodium on the in vitro viability of osteosarcoma cells from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing Osteoblast Mineralization in the Presence of Pamidronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction